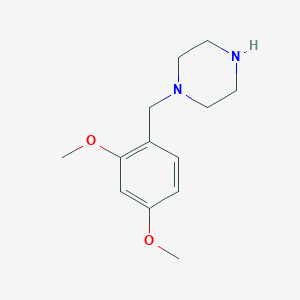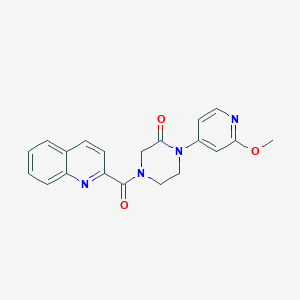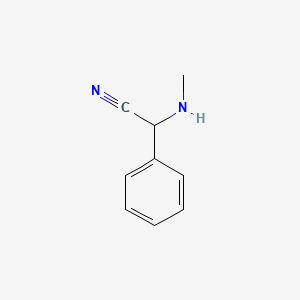![molecular formula C18H22ClN7O B2974370 2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 896009-02-2](/img/structure/B2974370.png)
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The International Chemical Identifier (InChI) for a similar compound is provided . This can give you an idea of the molecular structure of the compound.科学的研究の応用
Antibacterial Activity
The piperazine moiety is known for its role in enhancing the pharmacokinetic properties of drugs and is found in compounds used for a variety of disease states, including antibacterial applications. The incorporation of piperazine into biologically active compounds has shown promise in combating bacterial infections .
Antifungal and Antiparasitic Applications
Compounds containing piperazine have been utilized in antifungal and antiparasitic drugs. Their ability to disrupt the biological processes of fungi and parasites makes them valuable in the development of new treatments for related diseases .
Antiviral Agents
Piperazine derivatives have been reported to exhibit antiviral activities. They have been used to develop compounds that inhibit the replication of viruses, offering potential therapeutic options for viral infections .
Anticancer Research
The structural features of this compound suggest potential applications in anticancer research. Arylpiperazine moieties, for instance, have shown application in anti-proliferative activities, which could be leveraged in the development of new cancer therapies .
Neurodegenerative Disease Treatment
Piperazine rings are components in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Research into these applications could lead to the development of novel drugs for these conditions .
Antipsychotic and Antidepressant Medications
Due to its structural similarity to compounds with known antipsychotic and antidepressant effects, this compound could be explored for its potential use in psychiatric medication development .
Anti-inflammatory Properties
The compound’s structure indicates potential for developing anti-inflammatory drugs. Such applications would be valuable in treating various inflammatory disorders .
Anticoagulant Effects
Compounds with piperazine structures have been associated with anticoagulant effects. This application could be significant in the treatment and management of blood clotting disorders .
作用機序
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 1A and the D4 dopamine receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, storage conditions can affect the stability of the compound Additionally, the physiological environment within the body, including pH, temperature, and the presence of other molecules, can affect the compound’s action and efficacy
特性
IUPAC Name |
2-[[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-21-24)16(20-5-10-27)22-18(23-17)26-8-6-25(7-9-26)14-4-2-3-13(19)11-14/h2-4,11-12,27H,5-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTUGSKNAVMTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)


![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)


![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)


![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)